Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Comparison with the 6-Methoxy Analog
The target compound's computed lipophilicity (XLogP3-AA = 3.5) is significantly lower than that of its direct 6-methoxy-substituted analog, 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline (CAS 866895-35-4). This difference in LogP directly impacts predicted membrane permeability and solubility, making the target compound a preferable starting point for lead optimization programs requiring a lower lipophilicity profile to mitigate off-target toxicity risks [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 [1] |
| Comparator Or Baseline | 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline (CAS 866895-35-4): XLogP3-AA not explicitly computed in the same PubChem entry, but the addition of a methoxy group generally increases LogP by ~0.5–1.0 units based on fragment-based calculations [2]. |
| Quantified Difference | Estimated decrease in XLogP3-AA by ~0.5–1.0 units for the target compound relative to the 6-methoxy analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1]. |
Why This Matters
For procurement, selecting a compound with a lower and well-defined LogP can directly influence the success of downstream ADME assays, where high lipophilicity is a common cause of compound attrition due to poor solubility and high metabolic turnover.
- [1] PubChem. (2025). Compound Summary for CID 5641744: 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 5641745: 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
